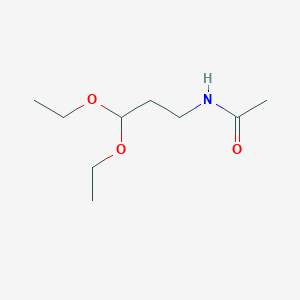

N-(3,3-Diethoxypropyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(3,3-Diethoxypropyl)acetamide often involves complex organic reactions, including acylation, resolution, and crystallization-induced dynamic resolution (CIDR). These methods are designed to achieve high selectivity and yield of the target compound. For example, the synthesis of N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, a related compound, highlights the intricacies involved in constructing the molecule's chiral amine side chain and regioselective functionalization of aromatic starting materials (Ikunaka et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in the acetamide family, including derivatives and related structures, is characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure analysis provides insights into intermolecular hydrogen bonds and the spatial arrangement of molecules, which are crucial for understanding the compound's chemical behavior and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving acetamide derivatives can include hydrogenation, acetylation, and interactions with various reagents to form new compounds or modify existing ones. These reactions are pivotal in synthesizing intermediates for pharmaceuticals, dyes, and other industrial chemicals. For example, the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide demonstrates the use of novel catalysts for efficient production (Qun-feng, 2008).

Physical Properties Analysis

The physical properties of N-(3,3-Diethoxypropyl)acetamide and related compounds, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties are often determined through rigorous experimental procedures, including X-ray crystallography and electron diffraction, to elucidate the compound's structure in different states (Kimura & Aoki, 1953).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for understanding and predicting the behavior of N-(3,3-Diethoxypropyl)acetamide in various chemical environments. Studies on related compounds provide valuable insights into the mechanisms of action, potential uses, and synthesis routes for novel derivatives with desired properties (Kitano & Kuchitsu, 1973).

Applications De Recherche Scientifique

Catalytic Hydrogenation for Synthesis of Dyes

Acetamide derivatives are important intermediates in the production of azo disperse dyes. The study by Zhang Qun-feng (2008) discusses the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing the role of acetamide derivatives in dye synthesis (Zhang Qun-feng, 2008).

Acetamide Derivatives from Traditional Medicine

Lu Yang et al. (2015) isolated N-acetyldopamine (NADA) derivatives from Periostracum Cicadae, used in traditional Chinese medicine, indicating the potential medicinal applications of acetamide derivatives (Lu Yang et al., 2015).

Anticonvulsant Properties

A study by A. Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlighted the structural basis for their anticonvulsant activities, further demonstrating the pharmaceutical relevance of acetamide derivatives (A. Camerman et al., 2005).

Herbicide Metabolism

Research on the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes by S. Coleman et al. (2000) illustrates the environmental and health studies related to acetamide compounds, shedding light on their biodegradation and toxicological aspects (S. Coleman et al., 2000).

Acetylation for Antimalarial Drugs

Deepali B Magadum and G. Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a method for synthesizing intermediates for antimalarial drugs (Deepali B Magadum and G. Yadav, 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,3-diethoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASJBZSJYMFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-Diethoxypropyl)acetamide | |

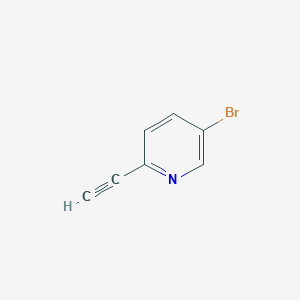

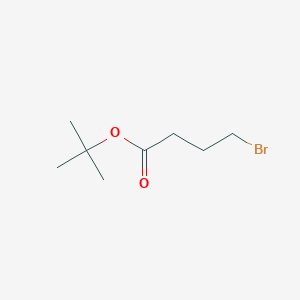

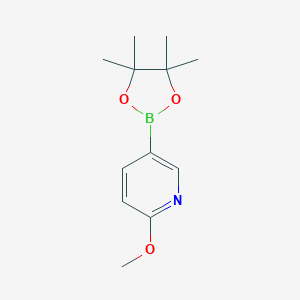

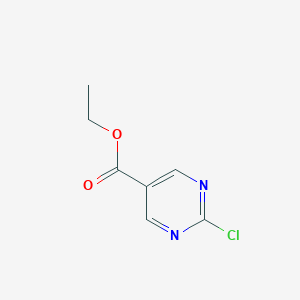

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,c]anthracene](/img/structure/B33276.png)

![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)